

Core Compound Identity and Physicochemical Profile

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Compound of Interest

Compound Name: Ethyl 2-bromotetradecanoate

CAS No.: 14980-92-8

Cat. No.: B1293810

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Ethyl 2-bromotetradecanoate, also known as Ethyl 2-bromomyristate, is a fatty acid ester characterized by a 14-carbon chain (tetradecanoate) with a bromine atom at the alpha (C-2) position.^{[3][4]} This structure imparts a combination of lipophilicity from the long alkyl chain and reactivity from the alpha-bromo ester functional group, making it a versatile reagent in organic synthesis.

Key Physical Properties

The physical properties of a compound are critical for predicting its behavior in various experimental conditions, from reaction setups to purification and storage. The data below has been consolidated from authoritative chemical databases.

Property	Value	Source
CAS Number	14980-92-8	[1][3][4]
Molecular Formula	C ₁₆ H ₃₁ BrO ₂	[1][3][4]
Molecular Weight	335.32 g/mol	[1][3][4]
Boiling Point	128-133 °C at 0.1 mm Hg	[3]
Density	1.062 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.459	[3]
Flash Point	>110 °C (>230 °F)	[3]
Solubility	Insoluble in water; Soluble in alcohol, ether.[5]	
logP (Octanol/Water)	5.624 (Calculated)	[1][4]

The high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition. Its density, being greater than water, and its high calculated logP value underscore its non-polar, lipophilic nature, guiding the choice of solvents for reactions and chromatography.[3][4]

Spectroscopic Characterization: The Compound's Fingerprint

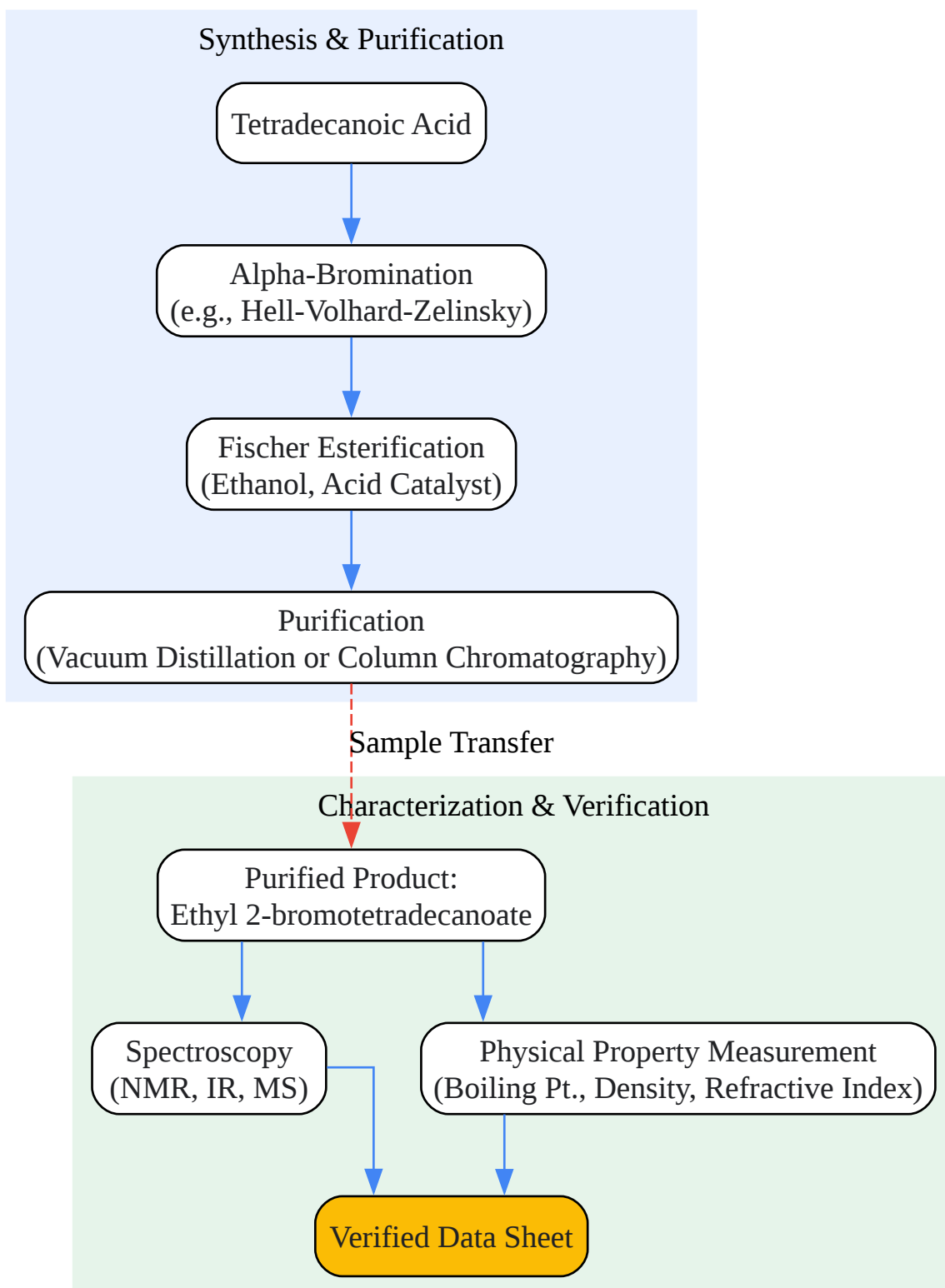
Structural elucidation and purity confirmation rely on spectroscopic analysis. While a dedicated spectrum for this specific compound is not publicly indexed, its structure allows for a reliable prediction of its spectral features based on well-established principles of NMR, IR, and Mass Spectrometry.[6][7][8]

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include: a triplet around 1.3 ppm for the terminal methyl protons of the ethyl group, a quartet around 4.2 ppm for the methylene protons of the ethyl group adjacent to the oxygen, a triplet around 4.2-4.4 ppm for the alpha-proton on the carbon bearing the bromine, and a complex multiplet for the long alkyl chain protons.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR would confirm the carbon backbone. Noteworthy peaks would appear around 168-172 ppm for the carbonyl carbon of the ester, around 62 ppm for the methylene carbon of the ethyl ester, a peak for the alpha-carbon (C-Br) around 45-55 ppm, and a series of peaks between 14-35 ppm for the carbons of the long alkyl chain.
- IR (Infrared) Spectroscopy: The IR spectrum is primarily used to identify functional groups. The most prominent and diagnostic peak for **Ethyl 2-bromotetradecanoate** would be a strong C=O (carbonyl) stretching band around 1735-1750 cm^{-1} . Other significant peaks would include C-H stretching vibrations just below 3000 cm^{-1} and a C-O stretching band in the 1150-1250 cm^{-1} region.
- MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak $[\text{M}]^+$ would be observed at m/z 334 and 336 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. Common fragments would result from the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$) or cleavage of the alkyl chain.

Synthesis and Characterization Workflow

The synthesis and subsequent confirmation of physical properties for a compound like **Ethyl 2-bromotetradecanoate** follow a logical and self-validating workflow. This ensures that the material being studied is indeed the correct substance and of high purity.



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Caption: Workflow from synthesis to final characterization.

General Synthesis Protocol

A common and robust method for preparing α -bromo esters is a two-step process involving the bromination of the parent carboxylic acid followed by esterification.[9]

Step 1: Synthesis of 2-Bromotetradecanoic Acid

- **Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
- **Reagents:** Charge the flask with tetradecanoic acid. Add a catalytic amount of red phosphorus or PBr_3 .
- **Reaction:** Slowly add bromine (Br_2) to the mixture. Heat the reaction mixture to initiate the reaction, which is typically exothermic. Maintain reflux until the red color of bromine dissipates.
- **Workup:** Cool the mixture and slowly quench with water to hydrolyze the acyl bromide intermediate. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 2-bromotetradecanoic acid.

Step 2: Esterification to **Ethyl 2-bromotetradecanoate**

- **Setup:** Combine the crude 2-bromotetradecanoic acid, an excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) in a round-bottom flask fitted with a reflux condenser.
- **Reaction:** Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
- **Workup:** After cooling, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the ethyl ester into an organic solvent.
- **Purification:** Wash the organic layer with brine, dry it, and concentrate it under reduced pressure. The final product is purified by vacuum distillation, collecting the fraction at 128-133 °C / 0.1 mm Hg.[3] Purity should be confirmed by GC-MS and NMR.

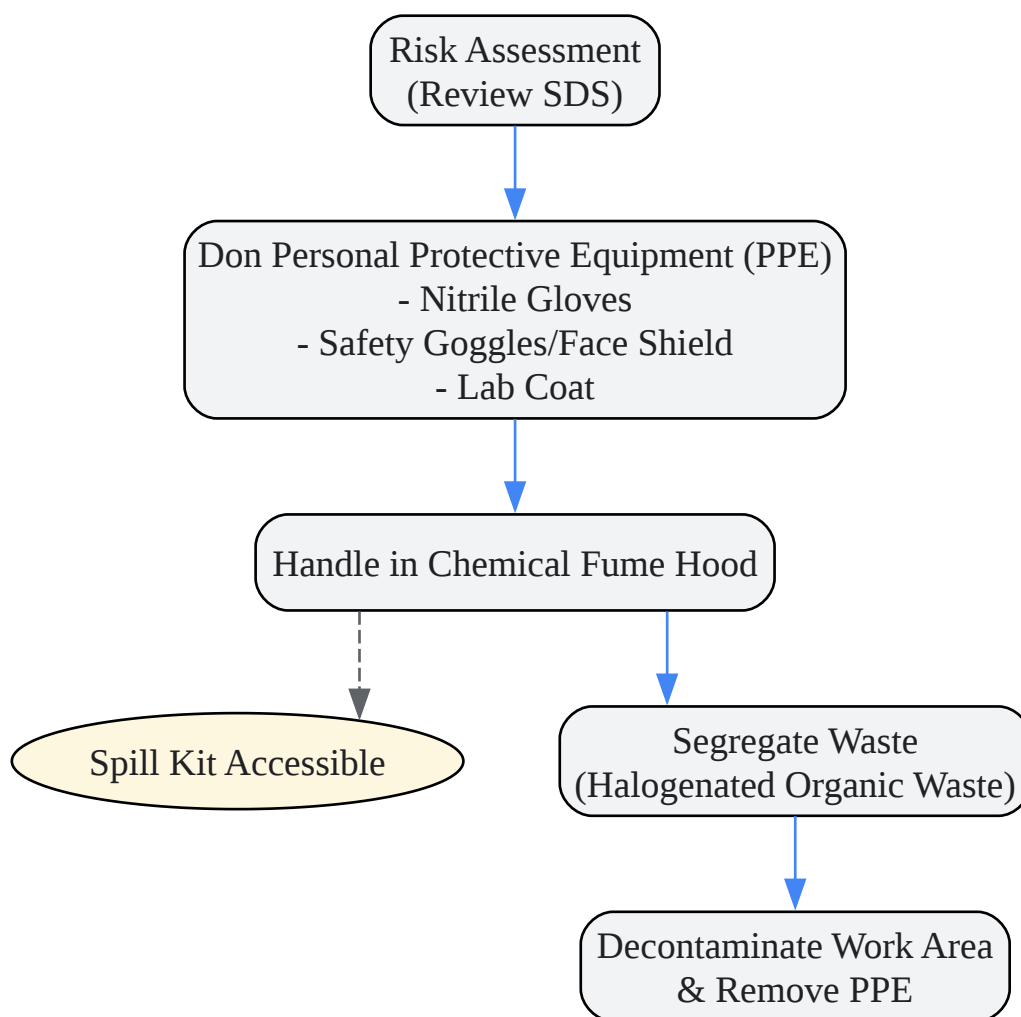
Protocol for Refractive Index Measurement

The refractive index is a fundamental physical property that is highly sensitive to purity.

- Instrument: Use a calibrated Abbe refractometer.
- Temperature Control: Ensure the refractometer prisms are equilibrated to 20.0 ± 0.1 °C using a circulating water bath.
- Sample Application: Place 1-2 drops of the purified **Ethyl 2-bromotetradecanoate** onto the lower prism.
- Measurement: Close the prisms, and adjust the light source and optics until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- Reading: Read the refractive index value from the scale. The expected value is approximately 1.459.[3]

Safety, Handling, and Disposal

Proper handling is paramount due to the compound's irritant properties.[3] The following workflow should be adopted.



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Caption: Safe handling workflow for **Ethyl 2-bromotetradecanoate**.

- Hazard Identification: **Ethyl 2-bromotetradecanoate** is classified as an irritant. It can cause skin, eye, and respiratory system irritation.[3]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11] A face shield is recommended when handling larger quantities.[11]
- Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
- Disposal: Dispose of waste in a designated container for halogenated organic waste, following all local and institutional regulations.[10][12] Do not allow the product to enter drains.[11]

Applications in Drug Development

As a bifunctional molecule, **Ethyl 2-bromotetradecanoate** serves as a valuable pharmaceutical intermediate.[2]

- Alkylation Agent: The reactive C-Br bond allows it to act as an alkylating agent, enabling the introduction of a 14-carbon lipophilic tail onto various nucleophilic substrates (e.g., amines, thiols, phenols). This is a common strategy in medicinal chemistry to increase the lipophilicity of a drug candidate, potentially enhancing its membrane permeability and modifying its pharmacokinetic profile.
- Building Block: It is used as a starting material or building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1] Its ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further synthetic handles for molecular elaboration.

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